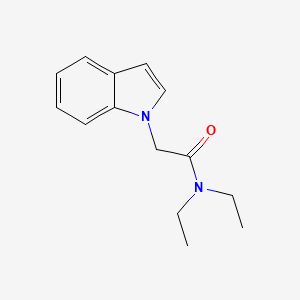
N,N-diethyl-2-(1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Multicomponent Reactions
Indoles, such as N,N-diethyl-2-(1H-indol-1-yl)acetamide, are frequently used in the synthesis of various organic compounds . They are versatile and common nitrogen-based heterocyclic scaffolds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities . The last decade has witnessed considerable activity towards the synthesis of indole derivatives .
Biological Potential
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives .
Antioxidant Properties
A novel N - (substituted phenyl)-2- (3- (hydroxyimino) methyl)-1 H -indol-1-yl) acetamide derivatives have been synthesized and evaluated for their antioxidant activity .
Synthesis of Prevalent Moieties
Indole derivatives are used in the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2) and Et3N under reflux in 1-propanol .
Plant Hormone Production
Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . Derivatives of indole are of wide interest because of their diverse biological and clinical applications .
Synthesis of Heterocyclic Compounds
Indoles are used in the synthesis of various heterocyclic compounds during the period of 2012 to 2017 . This includes the synthesis of functionalized 3-{1-[2-(1 H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1 H-indol-3-yl}indolin-2-ones .
Mecanismo De Acción
Target of Action
N,N-diethyl-2-(1H-indol-1-yl)acetamide is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment development. For instance, some indole derivatives have been reported to inhibit Bcl-2 and Mcl-1 proteins, which play crucial roles in cell survival and apoptosis .
Mode of Action
For example, some indole derivatives can inhibit the replication of viruses by functioning at different stages of the viral life cycle . Others have been found to inhibit Bcl-2 and Mcl-1 proteins, potentially leading to the induction of apoptosis .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . They have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by N,N-diethyl-2-(1H-indol-1-yl)acetamide would depend on its specific targets and mode of action.
Result of Action
The molecular and cellular effects of N,N-diethyl-2-(1H-indol-1-yl)acetamide would depend on its specific targets and mode of action. For instance, if it acts as an inhibitor of Bcl-2 and Mcl-1 proteins, it could potentially induce apoptosis in cancer cells . If it functions at the stage of viral replication or transcription, it could potentially inhibit the replication of viruses .
Propiedades
IUPAC Name |
N,N-diethyl-2-indol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-3-15(4-2)14(17)11-16-10-9-12-7-5-6-8-13(12)16/h5-10H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDSISHYDIYCBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

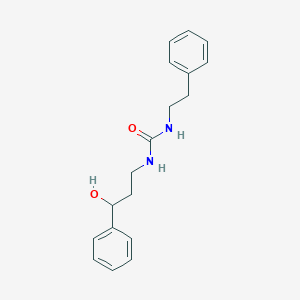
![Methyl 2-amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2927824.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2927825.png)
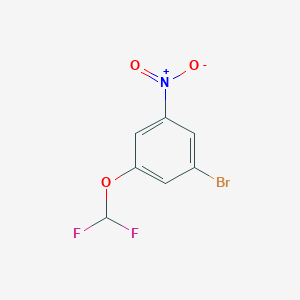
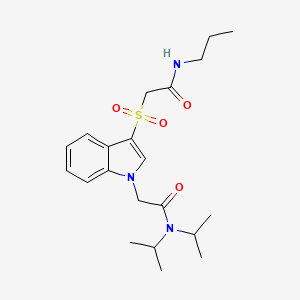
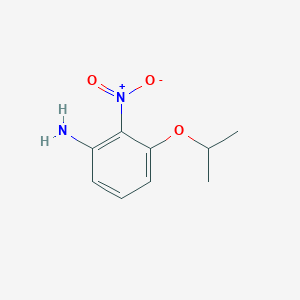
![[1-(Ethanesulfonyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2927831.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2927832.png)
![6-Hydroxy-11-(3-methoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2927833.png)
![3-[(4-chlorophenyl)sulfanyl]-1-(4-fluoro-3-nitrophenyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2927841.png)
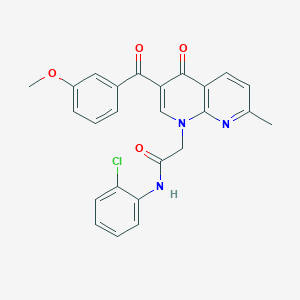
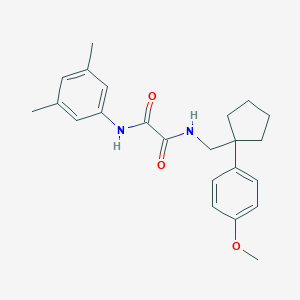
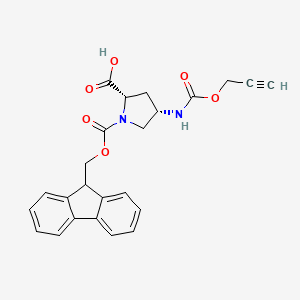
![N-(4-methoxyphenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2927845.png)